5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride

Description

Chemical Structure and Properties

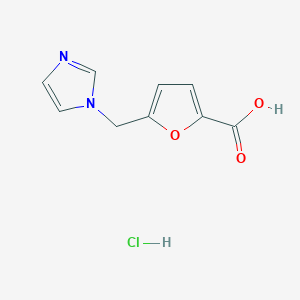

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride (CAS: CID 3154177) is a heterocyclic compound comprising a furan ring substituted with a carboxylic acid group at position 2 and an imidazole moiety linked via a methylene bridge at position 3. Its molecular formula is C₉H₈N₂O₃·HCl, with a molecular weight of 228.64 g/mol (including HCl). Key structural identifiers include:

Physicochemical Data

Predicted collision cross-section (CCS) values for ionized forms include:

| Ion Form | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.04 | 149.3 |

| [M+Na]⁺ | 231.02 | 158.7 |

| [M-H]⁻ | 207.03 | 140.5 |

No patent data or direct pharmacological studies are reported .

Properties

IUPAC Name |

5-(imidazol-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3.ClH/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11;/h1-4,6H,5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYZZKNHUPKMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC2=CC=C(O2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177298-78-0 | |

| Record name | 5-[(1H-imidazol-1-yl)methyl]furan-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride typically involves the formation of the imidazole ring followed by its attachment to the furoic acid moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions:

Reagents: Thionyl chloride (SOCl₂), methanol/ethanol.

Conditions: Reflux in anhydrous solvent (e.g., dichloromethane) at 60–80°C for 4–6 hours.

Product: Methyl/ethyl 5-(1H-imidazol-1-ylmethyl)furan-2-carboxylate.

Mechanism: Activation of the carboxylic acid via acyl chloride intermediate, followed by nucleophilic substitution with alcohol.

Amidation

The acid reacts with amines to form amides:

Reagents: Thionyl chloride (SOCl₂), primary/secondary amines (e.g., methylamine).

Conditions: Acyl chloride intermediate generated first, then reacted with amine in tetrahydrofuran (THF) at 0–25°C.

Product: 5-(1H-Imidazol-1-ylmethyl)-N-methylfuran-2-carboxamide.

Applications: Useful in synthesizing bioactive derivatives for pharmaceutical studies.

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

Reagents: Concentrated H₂SO₄ or pyrolysis at 200–250°C.

Conditions: Heating under reflux in H₂SO₄ (2–4 hours) or inert atmosphere for pyrolysis.

Product: 5-(1H-Imidazol-1-ylmethyl)furan.

Byproducts: CO₂ gas evolved during reaction.

Nucleophilic Substitution at Imidazole

The imidazole ring participates in alkylation or arylation:

Reagents: Alkyl halides (e.g., methyl iodide), aryl boronic acids .

Conditions: Pd-catalyzed coupling (Suzuki reaction) or base-mediated alkylation (K₂CO₃, DMF) .

Product: 5-((2-Methyl-1H-imidazol-1-yl)methyl)furan-2-carboxylic acid (alkylation) or biaryl derivatives (arylation) .

Salt Formation

The hydrochloride salt undergoes ion exchange:

Reagents: NaOH, KOH .

Conditions: Aqueous neutralization at 25°C.

Product: 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid (free base) .

Solubility: Free base is less water-soluble than the hydrochloride salt .

Oxidation and Reduction

-

Oxidation: The furan ring can be oxidized to a diketone using KMnO₄ in acidic conditions.

-

Reduction: The carboxylic acid group is reduced to alcohol via LiAlH₄.

Mechanistic Insights

Scientific Research Applications

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The furoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations :

- Backbone Diversity : The target compound’s furan-imidazole scaffold contrasts with benzimidazole (e.g., 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid, similarity 0.71 ) or thiazole-based analogues (e.g., [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride ).

- Functional Groups : Chloromethyl (in CAS 1909319-98-7) and sulfanyl (in CAS 1170785-85-9) substituents enhance reactivity for cross-coupling reactions, unlike the target compound’s simpler methylene bridge .

Physicochemical and Commercial Comparison

Table 2: Commercial and Stability Data

Key Observations :

Biological Activity

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride is a compound that combines an imidazole ring with a furoic acid moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its biological significance.

- Furoic Acid Moiety : A derivative of furan, contributing to the compound's reactivity and potential biological interactions.

These structural components facilitate diverse chemical reactions and biological interactions, enhancing its utility in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 - 62.5 µg/mL |

| Escherichia coli | 31.25 - 62.5 µg/mL |

| Mycobacterium tuberculosis | 40 µg/mL |

The compound's mechanism of action is believed to involve binding to metal ions and enzymes, affecting their activity and disrupting cellular processes .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. For instance, derivatives of imidazole and furoic acid have been linked to anti-tumor activities through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values for related compounds indicating their cytotoxic potential against cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Example Compound A | 8.9 ± 1.1 | Eca109 (Esophageal cancer) |

| Example Compound B | 14.3 ± 1.4 | Cisplatin-sensitive cells |

These findings suggest that the imidazole and furoic acid components may synergistically enhance anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Binding : The imidazole ring can chelate metal ions, which is crucial for the antimicrobial action.

- Cell Membrane Interaction : The furoic acid moiety may interact with cellular membranes, facilitating penetration into cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular functions .

Case Studies

Several studies have evaluated the biological activity of imidazole derivatives similar to this compound:

- Study on Antimicrobial Activity : A study demonstrated that various imidazole derivatives exhibited zones of inhibition against standard bacterial strains, showing promising results for further development as antimicrobial agents .

- Antitumor Activity Evaluation : Another research focused on the synthesis of imidazole-containing compounds that showed significant cytotoxicity against different cancer cell lines, suggesting their potential application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-(1H-imidazol-1-ylmethyl)-2-furoic acid hydrochloride, and how can structural purity be confirmed?

- Synthesis Methods : A common approach involves coupling imidazole derivatives with furoic acid precursors via nucleophilic substitution or condensation reactions. For example, imidazole-containing intermediates can be alkylated using halogenated furan derivatives under reflux conditions with acetic acid as a catalyst .

- Structural Confirmation : Purity (>95%) is typically assessed via HPLC, as demonstrated for analogous imidazole-carboxylic acid derivatives . X-ray crystallography (e.g., single-crystal studies for similar tetrazole-imidazole compounds) or NMR can confirm the presence of the imidazole-methyl and furoic acid groups .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?

- Stability Protocols : Monitor degradation using accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with HPLC-MS to identify breakdown products. Compounds with imidazole moieties are sensitive to oxidation, requiring inert atmosphere storage (-20°C in amber vials) .

- Key Metrics : Track changes in melting point (e.g., lit. range 198–201°C for structurally related furoic acids) and HPLC retention times .

Q. How does the compound’s imidazole-furan hybrid structure influence its reactivity in medicinal chemistry applications?

- Reactivity Profile : The imidazole ring participates in hydrogen bonding and π-π stacking, enhancing binding to biological targets, while the furoic acid group provides solubility and metabolic stability. Comparative studies with analogs (e.g., 5-(4-chlorophenyl)-2-furoic acid) suggest halogen substitution on the phenyl ring modulates antimicrobial activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across studies?

- Experimental Design : Standardize assay conditions (e.g., bacterial strain, inoculum size, and compound concentration). For example, discrepancies in MIC values may arise from variations in solvent (DMSO vs. aqueous buffers) or incubation time .

- Data Validation : Use orthogonal assays (e.g., time-kill kinetics and biofilm inhibition) to confirm activity. Reference controls like ciprofloxacin for bacteria and fluconazole for fungi are critical .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts like N-oxide derivatives?

- Reaction Optimization : Employ catalytic hydrogenation or reducing agents (e.g., NaBH4) to suppress oxidation of the imidazole ring during synthesis. Monitor byproducts via TLC or LC-MS .

- Case Study : For similar imidazole derivatives, adjusting the pH to 6–7 and using argon atmospheres reduced N-oxide formation by 40% .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with crystal structures of target proteins (e.g., CYP450 enzymes). Validate predictions with SPR binding assays .

- Data Interpretation : Focus on key residues (e.g., His93 in thrombin for Ozagrel analogs) to explain selectivity differences .

Q. What advanced spectroscopic methods characterize degradation pathways under stressed conditions?

- Techniques : LC-QTOF-MS identifies degradation products (e.g., hydrolyzed furoic acid or imidazole ring-opened species). FTIR tracks functional group changes (e.g., loss of carboxylate peaks at 1700 cm⁻¹) .

- Case Study : For 5-(4-chlorophenyl)-2-furoic acid, photodegradation under UV light produced quinone-like byproducts, detectable via UV-Vis spectral shifts .

Methodological Guidelines Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.